molecular formula C14H21NO B8333837 4-Cycloheptyloxy-benzylamine

4-Cycloheptyloxy-benzylamine

Cat. No.: B8333837
M. Wt: 219.32 g/mol
InChI Key: HNRORTKRQLUYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylphenoxy)benzylamine hydrochloride (CAS: 262862-66-8) is a benzylamine derivative featuring a phenoxy group substituted with a methyl moiety at the para position. Its molecular formula is C₁₄H₁₆ClNO, with a molar mass of 249.74 g/mol . This compound is typically stored at room temperature and is utilized in pharmaceutical and chemical research, particularly in studies involving amine-functionalized intermediates . Its structural uniqueness lies in the combination of a benzylamine backbone and a methyl-substituted phenoxy group, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(4-cycloheptyloxyphenyl)methanamine

InChI

InChI=1S/C14H21NO/c15-11-12-7-9-14(10-8-12)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6,11,15H2

InChI Key

HNRORTKRQLUYTK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC2=CC=C(C=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Selected Benzylamine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Type Storage Conditions
4-(4-Methylphenoxy)benzylamine HCl C₁₄H₁₆ClNO 249.74 Electron-donating (methyl) Room temperature
4-Phenoxybenzylamine C₁₃H₁₃NO 199.25 Unsubstituted Not reported
4-(4-Chlorophenoxy)benzylamine HCl C₁₃H₁₁Cl₂NO 270.14 Electron-withdrawing (chloro) Refrigerated (hypothetical)
4-Cycloheptyloxy-benzylamine* C₁₈H₂₇NO 273.42 Bulky aliphatic Not reported

Key Observations:

Substituent Effects: The methyl group in 4-(4-Methylphenoxy)benzylamine HCl is electron-donating, enhancing the compound’s stability in polar solvents compared to unsubstituted 4-phenoxybenzylamine . A chloro substituent (electron-withdrawing) would likely reduce solubility in non-polar solvents and increase melting points due to stronger intermolecular interactions.

Molecular Weight and Applications: Higher molar mass compounds like this compound (hypothetical) may exhibit enhanced lipid solubility, making them candidates for central nervous system-targeting drugs. In contrast, 4-(4-Methylphenoxy)benzylamine HCl’s moderate polarity suits it for aqueous-phase reactions .

Research Findings and Limitations

  • Synthetic Utility: 4-(4-Methylphenoxy)benzylamine HCl is frequently employed as a precursor in synthesizing Schiff bases or urea derivatives due to its accessible amine group .
  • Comparative Stability : Methyl-substituted benzylamines generally exhibit superior thermal stability compared to halogenated analogs, as evidenced by their room-temperature storage feasibility .
  • Data Gaps: Direct comparative studies between 4-(4-Methylphenoxy)benzylamine HCl and cycloheptyloxy analogs are absent in the provided evidence. Further research is needed to quantify steric and electronic impacts on biological activity.

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